Oleamidopropyl dimethylamine lactate
Description
Contextualization within Amidoamine-Based Chemical Compounds Research
Amidoamine-based compounds are a significant class of chemicals synthesized from the reaction of fatty acids or their methyl esters with amines containing a tertiary amino group. researchgate.net These molecules serve as crucial intermediates in the synthesis of a variety of surfactants, including the well-known cocamidopropyl betaine. skinsafeproducts.com Research into amidoamines is propelled by their versatile chemical nature, which allows for the introduction of various functionalities. The presence of an amide linkage and a tertiary amine group provides sites for further chemical modification, such as quaternization or, as in the case of oleamidopropyl dimethylamine (B145610) lactate (B86563), salt formation through acid neutralization. google.comresearchgate.net This adaptability allows for the fine-tuning of their physicochemical properties, such as solubility, surface activity, and interaction with other molecules and surfaces. researchgate.netnih.gov
Evolution of Research Trajectories for Complex Organic Salts and Surfactants
The study of complex organic salts and surfactants has evolved significantly, moving beyond simple soaps to highly specialized molecules with tailored functionalities. nih.gov Early research focused on fundamental properties like detergency and emulsification. Modern research trajectories, however, are increasingly directed towards creating "smart" or multifunctional surfactants. This includes the development of stimuli-responsive surfactants that change their properties in response to external triggers like pH or temperature, and gemini (B1671429) surfactants, which consist of two surfactant molecules linked by a spacer group, often exhibiting superior surface activity and lower critical micelle concentrations (CMC). nih.gov Furthermore, there is a growing emphasis on bio-based and biodegradable surfactants derived from renewable resources like amino acids and fatty acids, reflecting a broader trend towards sustainability in the chemical industry. nih.gov
Scope and Research Objectives for Academic Inquiry into Oleamidopropyl Dimethylamine Lactate
Academic inquiry into this compound is primarily focused on its behavior as a cationic surfactant and its potential applications stemming from its surface-active properties. Key research objectives include:
Synthesis and Characterization: Developing efficient and optimized synthesis routes for this compound and thoroughly characterizing its chemical structure and purity. researchgate.net
Physicochemical Properties: Investigating its interfacial properties, such as the critical micelle concentration (CMC), surface tension reduction capabilities, and foaming characteristics. google.comresearchgate.netwikipedia.org The CMC is a critical parameter that indicates the concentration at which surfactant molecules self-assemble into micelles. wikipedia.orgkibron.com
Performance in Formulations: Evaluating its efficacy as a conditioning agent in hair care formulations, an antistatic agent, and an emulsifier in cosmetic and personal care products. cosmileeurope.eu
Comparative Studies: Comparing its performance with other cationic surfactants, including those derived from different fatty acids or other counter-ions, to understand structure-property relationships. researchgate.netnih.govnih.gov
Key Paradigms Guiding Scholarly Investigation in Interfacial and Colloidal Chemistry
The study of this compound is underpinned by several key paradigms in interfacial and colloidal chemistry:
Thermodynamics of Surfactant Self-Assembly: This paradigm explores the driving forces behind the formation of micelles and other aggregates in solution. The primary driving force is the hydrophobic effect, which leads to the association of the hydrophobic tails of surfactant molecules to minimize their contact with water, while the hydrophilic headgroups remain exposed to the aqueous phase. kibron.com
Adsorption at Interfaces: A fundamental concept is the spontaneous adsorption of surfactant molecules at interfaces (e.g., air-water or oil-water), which leads to a reduction in interfacial tension. kibron.com The efficiency and effectiveness of a surfactant are often judged by its ability to lower surface tension at low concentrations.
Electrostatic and Steric Interactions: For ionic surfactants like this compound, electrostatic interactions play a crucial role in their behavior. The positive charge of the headgroup influences its adsorption onto negatively charged surfaces, such as hair and skin, which is the basis for its conditioning and antistatic properties. nih.gov Steric factors, related to the size and shape of the molecule, also affect its packing at interfaces and in micelles.
Structure-Property Relationships: A central goal of surfactant research is to establish clear relationships between the molecular structure of a surfactant and its macroscopic properties. For amidoamine-based surfactants, this involves understanding how variations in the fatty acid chain length, the nature of the amine, and the type of counter-ion (in this case, lactate) influence properties like CMC, surface tension, and application performance. nih.gov
Detailed Research Findings
While specific research data for this compound is not extensively published, valuable insights can be drawn from studies on analogous amidoamine-based cationic surfactants. Research on lauramidopropyl dimethylamine lactate, for instance, has demonstrated its excellent foaming properties. In one study, a 1% solution of lauramidopropyl dimethylamine lactate in deionized water produced an initial foam height of 110 mm, which remained highly stable at 105 mm after five minutes. google.com This indicates the formation of a persistent and stable foam structure.
Interactive Data Tables
Table 1: Chemical Compounds Mentioned
| Compound Name | Role/Context in Article |
| This compound | The primary subject of the article; a cationic surfactant. |
| Oleamidopropyl Dimethylamine | The amidoamine precursor to the lactate salt. |
| Lactic Acid | The acid used to neutralize the amidoamine to form the lactate salt. |
| Oleic Acid | The fatty acid from which the oleyl group is derived. |
| Lauramidopropyl Dimethylamine Lactate | An analogous cationic surfactant used for comparative data. |
| Ricinthis compound | Another related amidoamine lactate surfactant. |
| Stearamidopropyl Dimethylamine Lactate | A related cationic surfactant. |
| Olivamidopropyl Dimethylamine Lactate | A related cationic surfactant. |
| Cocamidopropyl Betaine | A well-known surfactant derived from amidoamines. |
| Lauramidopropylamine Oxide | A related amidoamine oxide surfactant for comparison. |
| Cocamine Oxide | A related amine oxide surfactant for comparison. |
Table 2: Comparative Physicochemical Properties of Related Surfactants
| Surfactant | Type | Key Research Finding | Reference |
| Lauramidopropyl Dimethylamine Lactate | Cationic Amidoamine Salt | Excellent and stable foam production (110 mm initial foam height, 105 mm after 5 min for a 1% solution). | google.com |
| Lauramidopropylamine Oxide | Amidoamine Oxide | Moderate and less stable foam production (75 mm initial foam height, 25 mm after 5 min). | google.com |
| Cocamine Oxide | Amine Oxide | High but unstable foam production (105 mm initial foam height, 25 mm after 5 min). | google.com |
| Ricinthis compound | Cationic Amidoamine Salt | Low foam production (25 mm initial foam height, 20 mm after 5 min). | google.com |
| Behenamidopropyl Dimethylamine | Amidoamine (Cationic at acidic pH) | Exhibits outstanding water solubility despite a very long alkyl chain and is biodegradable. | researchgate.net |
Structure
2D Structure
Properties
CAS No. |
69898-44-8 |
|---|---|
Molecular Formula |
C23H46N2O.C3H6O3 C26H52N2O4 |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
(Z)-N-[3-(dimethylamino)propyl]octadec-9-enamide;2-hydroxypropanoic acid |
InChI |
InChI=1S/C23H46N2O.C3H6O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3;1-2(4)3(5)6/h11-12H,4-10,13-22H2,1-3H3,(H,24,26);2,4H,1H3,(H,5,6)/b12-11-; |
InChI Key |
VRTUIPADMRQBPL-AFEZEDKISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCCN(C)C.CC(C(=O)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCCN(C)C.CC(C(=O)O)O |
Origin of Product |
United States |
Synthesis Pathways and Advanced Derivatization Strategies
Methodologies for Oleamidopropyl Dimethylamine (B145610) Lactate (B86563) Synthesis
The industrial production of oleamidopropyl dimethylamine lactate is a multi-step process rooted in the synthesis of its fundamental precursors, followed by a controlled amidation reaction and subsequent salt formation.
Examination of Precursor Amine and Fatty Acid Synthesis Routes
The synthesis of the target compound relies on two primary precursors: the amidoamine intermediate, oleamidopropyl dimethylamine, and the organic acid, lactic acid. The oleamidopropyl dimethylamine is itself synthesized from oleic acid and 3-dimethylaminopropylamine (B130723) (DMAPA).
Oleic Acid: Oleic acid ((Z)-octadec-9-enoic acid) is a monounsaturated fatty acid ubiquitously found in nature as a glyceride in various animal and vegetable fats and oils. google.comnanotrun.com Industrial production typically involves the hydrolysis of these natural triglycerides to yield a mixture of fatty acids. nanotrun.com To obtain high-purity oleic acid, this mixture undergoes separation and purification processes. Common methods include fractional distillation and solvent crystallization. One notable technique is the Emersol process, which uses methanol (B129727) as a solvent at low temperatures to selectively crystallize and separate fatty acids. google.com Another method involves the use of urea, which forms crystalline adducts with saturated fatty acids, allowing for their removal from the mixture by filtration. googleapis.comgoogle.com More recent approaches focus on sustainable sources, such as the fermentation of microalgae, where strain improvement through mutagenesis has been shown to increase the oleic acid content to over 86% of the total fatty acids produced. mdpi.com
Lactic Acid: Lactic acid (2-hydroxypropanoic acid) can be produced through two primary routes: chemical synthesis or microbial fermentation. mdpi.comwikipedia.org
Chemical Synthesis: The traditional chemical pathway involves reacting acetaldehyde (B116499) with hydrogen cyanide to produce lactonitrile, which is then hydrolyzed to yield lactic acid. wikipedia.org This method typically results in a racemic mixture of D- and L-lactic acid. mdpi.com
Fermentation: Over 90% of lactic acid is now produced via fermentation, a process considered more environmentally friendly. mdpi.com This method utilizes lactic acid bacteria (LAB) to convert simple carbohydrates from renewable sources like glucose or sucrose (B13894) into lactic acid. wikipedia.orgmdpi.com A key advantage of fermentation is the ability to produce specific, optically pure stereoisomers (either D- or L-lactic acid) by selecting appropriate microbial strains. mdpi.com
Optimization of Reaction Conditions for Amidation and Salt Formation
Amidation: The formation of the intermediate, oleamidopropyl dimethylamine, is achieved through the direct amidation of oleic acid with 3-dimethylaminopropylamine (DMAPA). smolecule.com This is a condensation reaction where the carboxylic acid group of oleic acid reacts with the primary amine group of DMAPA to form a stable amide bond, releasing water as a byproduct. numberanalytics.comstackexchange.com
The reaction is reversible, so optimizing conditions to favor product formation is crucial. acs.org Key parameters for optimization include:
Temperature: The reaction is typically carried out at elevated temperatures, often in the range of 130-170°C, to overcome the activation energy barrier. stackexchange.comgoogle.com
Byproduct Removal: To drive the equilibrium toward the product side, the water formed during the reaction must be continuously removed. This is commonly achieved by applying a vacuum or by sparging the reaction mixture with an inert gas like nitrogen. stackexchange.comacs.org
Reactant Ratio: An excess of the more volatile reactant, DMAPA, is often used to ensure complete conversion of the fatty acid. The unreacted excess amine is later removed by vacuum distillation. google.comgoogle.com
| Parameter | Typical Condition | Purpose |
| Temperature | 130 - 170 °C | To provide sufficient energy to overcome the reaction's activation barrier. |
| Pressure | Vacuum / Atmospheric | To facilitate the removal of water and drive the reaction forward. |
| Catalyst | Often not required, but basic catalysts can be used. | To increase the reaction rate. |
| Byproduct Removal | Distillation / Inert Gas Sparging | To shift the reaction equilibrium towards the formation of the amide. acs.org |
Salt Formation: The final step is the creation of this compound. This is an acid-base neutralization reaction. sanyo-chemical-solutions.com The tertiary amine group on the oleamidopropyl dimethylamine molecule acts as a base and is protonated by the carboxylic acid group of lactic acid. sanyo-chemical-solutions.comgoogle.com This reaction is typically performed by combining the two reactants in a suitable solvent, often water, to form the stable aminium lactate salt. google.com
Novel Synthetic Approaches and Green Chemistry Considerations for Lactate Derivatives
Modern synthetic chemistry emphasizes sustainability and efficiency, leading to the development of greener approaches for producing lactate derivatives.
For lactic acid synthesis, significant research is focused on using inexpensive and renewable non-food biomass as a fermentation feedstock, reducing the competition with food sources. mdpi.com Advances in catalysis include the development of novel systems that operate under milder conditions. For example, covalent organic frameworks have been demonstrated as effective catalysts for converting lactic acid to lactide (a precursor for polylactic acid) without the need for metal catalysts and with reduced energy consumption. rsc.org The use of lactic acid itself as a bio-based, recyclable green solvent for other organic reactions is also being explored. rsc.org
Design and Synthesis of this compound Derivatives
The molecular structure of this compound offers several sites for chemical modification to create derivatives with tailored properties for specific applications. The primary sites for modification are the tertiary amine and the carbon-carbon double bond within the oleyl group. biosyn.com
Functional Group Modification Studies for Tailored Properties
The properties of the base molecule can be altered by targeting its functional groups. While the secondary amide bond is generally very stable, the other groups are more amenable to reaction. numberanalytics.com
One significant modification is the hydrogenation of the alkene C=C double bond in the oleic acid chain. This reaction would convert the oleyl group into a stearyl group, resulting in the formation of stearamidopropyl dimethylamine lactate. This saturation would increase the compound's melting point and enhance its oxidative stability by removing the reactive double bond.
Further modifications can be designed to introduce new functionalities. While less common for this specific molecule, general strategies for modifying amine-containing compounds include reactions that introduce hydroxyl or other polar groups to alter solubility and surface activity. nih.govcd-bioparticles.com
Quaternization Strategies and Resultant Cationic Surfactant Formation
A principal derivatization strategy for fatty amidoamines is the quaternization of the tertiary amine group. lamberti.comgoogle.com This reaction converts the tertiary amine into a quaternary ammonium (B1175870) salt, often referred to as a "quat." This process creates a molecule with a permanent positive charge, independent of the solution's pH. astm.org In contrast, the original oleamidopropyl dimethylamine is only cationic in acidic conditions when its tertiary amine is protonated.
The quaternization reaction involves the alkylation of the tertiary nitrogen atom using a quaternizing agent. sanyo-chemical-solutions.com Common agents for this purpose include:
Methyl chloride
Dimethyl sulfate (B86663)
Benzyl chloride
The reaction results in a quaternary ammonium cationic surfactant with enhanced properties. lamberti.comgoogle.com Due to their permanent positive charge, these quaternized derivatives exhibit stronger adsorption onto negatively charged surfaces, making them highly effective as antistatic agents and conditioning agents in various formulations. lamberti.com
| Reactant 1 | Reactant 2 (Quaternizing Agent) | General Product Structure |
| Oleamidopropyl Dimethylamine | Methyl Chloride (CH₃Cl) | [Oleamidopropyl-N,N,N-trimethylammonium]⁺ Cl⁻ |
| Oleamidopropyl Dimethylamine | Dimethyl Sulfate ((CH₃)₂SO₄) | [Oleamidopropyl-N,N,N-trimethylammonium]⁺ CH₃SO₄⁻ |
| Oleamidopropyl Dimethylamine | Benzyl Chloride (C₆H₅CH₂Cl) | [Oleamidopropyl-N,N-dimethyl-N-benzylammonium]⁺ Cl⁻ |
Polymerization or Conjugation Strategies for Enhanced Functionality
While this compound is not typically employed as a monomer for direct homopolymerization, its unique chemical structure, featuring a reactive tertiary amine and a long hydrophobic oleyl chain, makes it a valuable component for incorporation into more complex macromolecular systems. Advanced derivatization is achieved primarily through two strategic pathways: conjugation to a pre-existing polymer backbone ("grafting-to") and utilization as an initiator or catalyst in graft polymerization ("grafting-from"). These methods create functional polymers with enhanced properties, such as improved substantivity, stimuli-responsiveness, and antimicrobial efficacy.
Conjugation to Polymer Backbones ("Grafting-To")
The most direct method for integrating the properties of Oleamidopropyl Dimethylamine is by covalently attaching it to a functional polymer scaffold. This "grafting-to" approach leverages the reactivity of the tertiary amine or the amide group. A notable example involves the modification of natural polysaccharides. For instance, a hydrophobic cationic etherifying agent can be synthesized from Oleamidopropyl Dimethylamine and epichlorohydrin. This reagent is then grafted onto a polymer like xanthan gum. Research has demonstrated that this modification significantly enhances the rheological properties of the xanthan gum solution, increasing its viscosity and viscoelasticity.
The general principle of this strategy involves a polymer backbone that is pre-functionalized with reactive groups capable of coupling with the amine or amide of the oleamidopropyl dimethylamine moiety. Common reactive groups on the polymer can include activated esters (e.g., N-hydroxysuccinimide esters), isocyanates, or epoxides. This method is highly versatile, allowing for the modification of a wide range of synthetic and natural polymers, thereby imparting the desirable conditioning and hydrophobic characteristics of the oleyl group onto the final macromolecule. Protein-polymer conjugation, for example, often proceeds through the chemical attachment of a functional polymer to primary amines on lysine (B10760008) residues, a strategy that could be adapted for polymers functionalized with oleamidopropyl dimethylamine. nih.gov
"Grafting-From" Strategies and Advanced Polymerization
A more advanced approach involves using the oleamidopropyl dimethylamine structure as a starting point for polymer growth. In this "grafting-from" method, the molecule can be anchored to a surface or another polymer and then used to initiate the polymerization of other monomers.
The tertiary amine group is particularly significant in this context. In the field of controlled radical polymerization, tertiary amines are known to play crucial roles. Specifically, in Atom Transfer Radical Polymerization (ATRP), tertiary amines can act as reducing agents or as components of the catalyst system. researchgate.netacs.orgitu.edu.tr For example, research has shown that tertiary amines can reduce Cu(II) complexes to the active Cu(I) state, enabling polymerization to proceed in a controlled manner. researchgate.netacs.org This opens a theoretical pathway where a polymer backbone functionalized with Oleamidopropyl Dimethylamine could serve as a macroinitiator or macro-catalyst for the ATRP of various monomers, such as (meth)acrylates. researchgate.net This would result in a comb-like or brush polymer architecture where the side chains are grown directly from the sites where the oleamidopropyl dimethylamine is attached.
Such structures could exhibit unique functionalities. For example, polymers with poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) side chains, which also contain tertiary amines, are known to be responsive to both pH and temperature. researchgate.net Grafting polymers from an oleamidopropyl dimethylamine-functionalized backbone could create novel amphiphilic copolymers with stimuli-responsive behavior, useful in smart materials and delivery systems.
Data on Polymerization and Conjugation Strategies
The following table summarizes the key strategies and findings related to the incorporation of Oleamidopropyl Dimethylamine functionalities into polymeric systems.
| Strategy | Polymer/Substrate Example | Chemical Method | Key Research Finding/Potential Application | Reference |
|---|---|---|---|---|
| Grafting-To (Conjugation) | Xanthan Gum | Reaction with an etherifying agent synthesized from Oleamidopropyl Dimethylamine and Epichlorohydrin. | Resulting polymer (OD-XG) showed significantly higher viscosity, viscoelasticity, and temperature resistance compared to unmodified xanthan gum. | nih.gov |
| Grafting-To (Conjugation) | Polymers with activated ester groups (e.g., NHS-functionalized polyacrylates) | Amide bond formation via reaction of the polymer's activated ester with an amine group. This is a general, well-established method. | Creates a polymer with pendant oleyl groups, enhancing hydrophobicity, surface activity, and conditioning properties. | nih.gov |
| Grafting-From (Polymerization) | Polyimide or other functional backbones | Use of tertiary amine groups (analogous to the one in Oleamidopropyl Dimethylamine) as catalytic sites for Atom Transfer Radical Polymerization (ATRP) of vinyl monomers. | Synthesis of graft copolymers with a polyimide backbone and poly(N,N-dimethylaminoethyl methacrylate) side chains demonstrates the principle. This creates stimuli-responsive (pH and temperature) polymer brushes. | researchgate.net |
| Grafting-From (Polymerization) | Generic Surface/Polymer | The tertiary amine on Oleamidopropyl Dimethylamine acts as a reducing agent or ligand in ARGET ATRP to generate the active Cu(I) catalyst. | Tertiary amines can mediate controlled polymerization of monomers like methacrylates and styrene (B11656) at very low catalyst concentrations, enabling the synthesis of well-defined functional polymers. | researchgate.netacs.org |
Advanced Spectroscopic and Chromatographic Characterization Techniques
High-Resolution Spectroscopic Analysis of Oleamidopropyl Dimethylamine (B145610) Lactate (B86563)
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in Oleamidopropyl Dimethylamine Lactate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Impurity Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. nih.govnd.edu By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the oleamidopropyl dimethylamine and lactate moieties can be confirmed.
Key Structural Features Identified by NMR:
Oleoyl (B10858665) Chain: Characteristic signals for the long aliphatic chain, including the distinctive peaks for the vinyl protons of the double bond.
Propyl Linker: Signals corresponding to the three methylene (B1212753) groups connecting the amide and the dimethylamino groups.
Dimethylamino Group: A prominent singlet in the ¹H NMR spectrum corresponding to the six equivalent protons of the two methyl groups.
Amide Group: A broad signal for the N-H proton, which may exchange with deuterium (B1214612) oxide (D₂O). nd.edu
Lactate Moiety: Signals for the methine and methyl groups of the lactate counter-ion.
NMR is also highly effective for impurity profiling. illinois.edusigmaaldrich.com Potential impurities in this compound include unreacted starting materials such as oleic acid and N,N-dimethylaminopropylamine (DMAPA), as well as by-products from side reactions. cir-safety.org The presence of these impurities can be identified and quantified by comparing the spectrum of the sample to the spectra of known reference standards. sigmaaldrich.com
Below is an illustrative table of expected ¹H NMR chemical shifts for the core structure of Oleamidopropyl Dimethylamine. Actual values can vary based on the solvent and concentration.
| Functional Group | Proton Type | Expected Chemical Shift (ppm) |
| Oleoyl Chain | Terminal CH₃ | ~0.88 |
| Bulk CH₂ | ~1.2-1.4 | |
| CH₂ adjacent to C=C | ~2.0 | |
| Vinyl CH=CH | ~5.3 | |
| CH₂ adjacent to C=O | ~2.2 | |
| Propyl Linker | N-CH₂-CH₂-CH₂-N | ~3.2-3.4 (N-CH₂), ~1.6-1.8 (middle CH₂) |
| Dimethylamino Group | N(CH₃)₂ | ~2.2-2.3 |
| Amide Group | NH | ~7.5-8.5 (can be broad) |
Mass Spectrometry (MS) for Purity Assessment and Molecular Weight Determination
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and assessing its purity. nih.gov The molecular weight of the oleamidopropyl dimethylamine cation is 366.6 g/mol . nih.gov High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule.
When coupled with a chromatographic separation technique like liquid chromatography (LC-MS), it becomes a potent tool for identifying and quantifying impurities. rsc.org This is particularly useful for detecting trace-level contaminants that might not be visible in NMR spectra. For instance, LC-MS can be used to detect residual starting materials or by-products from the amidation reaction. smolecule.com The synthesis of amidoamines is generally a clean process, often yielding products with 98-99% purity, with the primary impurities being the starting materials. cir-safety.org
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring its vibrational modes. youtube.com For this compound, these techniques can confirm the presence of key structural features.
Characteristic IR and Raman Bands:
Amide Group: A strong C=O stretching vibration typically observed around 1640 cm⁻¹ in the IR spectrum. The N-H stretching vibration appears as a broad band in the region of 3300 cm⁻¹.
Aliphatic Chains: C-H stretching vibrations from the oleoyl and propyl groups are observed in the 2850-2960 cm⁻¹ region.
C=C Double Bond: A C=C stretching vibration from the oleoyl chain, which is often weak in the IR spectrum but can be more prominent in the Raman spectrum, appears around 1650 cm⁻¹.
Lactate Group: Characteristic vibrations for the carboxylate (COO⁻) and hydroxyl (OH) groups of the lactate ion.
While useful for confirming the presence of expected functional groups, FTIR analysis of amidoamines can sometimes be susceptible to error when used to quantify residual free amines, highlighting the need for complementary analytical methods. google.com
Chromatographic Separation and Quantification Methodologies in Complex Matrices
Chromatographic techniques are essential for separating this compound from other components in a mixture and for its precise quantification, especially at low concentrations.
Liquid Chromatography (LC) Techniques, including HPLC with UV or LC-MS for Trace Analysis
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile compounds like this compound. Due to the lack of a strong chromophore in the molecule, direct UV detection can be challenging. However, it can be used, or alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be employed.
The coupling of HPLC with mass spectrometry (LC-MS or LC-MS/MS) provides a highly sensitive and selective method for trace analysis. lcms.czlcms.czresearchgate.net This is particularly valuable for quantifying the compound in complex matrices such as cosmetic formulations or environmental samples. LC-MS/MS methods can be developed to achieve very low limits of detection and quantification. rsc.orgsigmaaldrich.com For instance, a validated UPLC/Q-TOF-MS method for a similar compound, oleamide, demonstrated a limit of detection of 50.72 ng/mL and a limit of quantification of 153.83 ng/mL. rsc.org
Gas Chromatography (GC) Applications for Precursor Analysis and Impurity Detection
While this compound itself is not sufficiently volatile for direct analysis by Gas Chromatography (GC), this technique is highly applicable for the analysis of its precursors and potential volatile impurities. vt.edu The primary starting materials for the synthesis of the amidoamine are oleic acid and N,N-dimethylaminopropylamine (DMAPA). smolecule.com
GC can be used to:
Assess the purity of starting materials: Ensuring the quality of oleic acid and DMAPA before synthesis.
Detect residual precursors in the final product: Quantifying unreacted DMAPA, which is a potential impurity. cir-safety.org
Analyze for volatile by-products: Identifying any low molecular weight side products from the reaction.
For the analysis of non-volatile amines or acids by GC, a derivatization step is often required to increase their volatility. researchgate.net For example, amines can be converted to silyl (B83357) or acyl derivatives before analysis. researchgate.net A study on the analysis of dimethylamine impurity in N,N-dimethylformamide utilized derivatization with benzoyl chloride to form N,N-dimethylbenzamide, which was then analyzed by GC-MS. researchgate.net Similarly, methods exist for the GC analysis of fatty acids, often after conversion to their more volatile methyl esters.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Chemical Profiling
A complete understanding of the chemical composition of commercial this compound requires the use of hyphenated analytical techniques. These methods allow for the separation of the primary compound from a complex mixture of potential impurities and related substances originating from the manufacturing process and raw materials.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS is particularly useful for identifying and quantifying volatile impurities that may be present. Due to the low volatility of the lactate salt and the parent amidoamine, derivatization is often required to convert the analytes into more volatile forms suitable for GC analysis. Silylation is a common derivatization technique for compounds containing active hydrogens, such as those found in amines and amides.
Research Findings: Analysis of related fatty acid amidoamines by GC-MS has been primarily focused on the identification of residual reactants and volatile byproducts. A significant impurity of concern in the production of oleamidopropyl dimethylamine is 3-dimethylaminopropylamine (B130723) (DMAPA), a starting material in its synthesis. cir-safety.org GC is a standard method for determining the concentration of this volatile impurity. Safety assessments have highlighted that the concentration of DMAPA in oleamidopropyl dimethylamine can be higher than in other amidopropyl amines, with some product specifications indicating a maximum concentration of 0.6%. cir-safety.org
Table 1: Hypothetical GC-MS Data for Potential Volatile Impurities in this compound Analysis (Post-Derivatization)
| Analyte (as TMS derivative) | Retention Time (min) | Key Mass Fragments (m/z) |
|---|---|---|
| 3-Dimethylaminopropylamine (DMAPA) | 8.5 | 58, 71, 101, 159 (M-15) |
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a more direct and versatile technique for the analysis of non-volatile and thermally labile compounds like this compound, as it typically does not require derivatization. Reversed-phase HPLC is often the method of choice, separating compounds based on their hydrophobicity. The high-performance liquid chromatography (HPLC) system separates the components of the mixture, which are then introduced into the mass spectrometer for detection and identification.
Research Findings: LC-MS and particularly LC-MS/MS (tandem mass spectrometry) are powerful for the characterization and quantification of fatty acid amides and related compounds in various matrices. researchgate.netmdpi.comnih.gov While specific LC-MS studies on this compound are not readily available in public literature, the methodologies applied to similar fatty acid amides are directly applicable. These methods allow for the separation and identification of the main oleamidopropyl dimethylamine cation, the lactate anion, and non-volatile impurities such as unreacted oleic acid, and various side-reaction products. For instance, methods have been developed for the analysis of other fatty acid amides, demonstrating the capability to separate and identify individual components in complex mixtures. mdpi.comnih.gov
Table 2: Hypothetical LC-MS Data for the Comprehensive Profiling of this compound
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |
|---|---|---|---|
| Oleamidopropyl dimethylamine | 12.3 | 367.3 | 102.1, 58.1 |
| Lactic Acid | 2.1 | 89.0 (as [M-H]⁻ in negative mode) | 43.0 |
| Oleic Acid | 15.8 | 283.3 | 265.2 |
It is important to note that the data presented in the tables are hypothetical and serve to illustrate the type of information that would be generated from GC-MS and LC-MS analyses. The exact retention times and mass fragments would be dependent on the specific chromatographic and mass spectrometric conditions used.
Mechanistic Investigations of Interfacial and Colloidal Phenomena
Adsorption and Self-Assembly Behavior at Liquid-Solid and Liquid-Air Interfaces
Surfactant Adsorption Isotherms and Kinetics Studies
Oleamidopropyl dimethylamine (B145610) lactate (B86563), as a cationic surfactant, exhibits characteristic adsorption behavior at interfaces, a phenomenon driven by both electrostatic and hydrophobic forces. acs.org At liquid-solid interfaces, particularly with negatively charged substrates like silica (B1680970), the adsorption process is multifaceted. acs.org Initially, at low surfactant concentrations, the primary driving force is the electrostatic attraction between the positively charged headgroup of the surfactant and the negatively charged sites on the surface. acs.org As the concentration of the surfactant increases, hydrophobic interactions between the hydrocarbon tails of the adsorbed molecules become more significant, leading to the formation of surface aggregates known as hemimicelles. scilit.com
Studies on similar cationic surfactants have shown that this adsorption can lead to a significant increase in the surface charge of the substrate, especially during the initial adsorption step. acs.org The structure of the surfactant, including the length of the alkyl chain, plays a crucial role, with longer chains generally leading to increased adsorption in both the primary and secondary layers, highlighting the importance of hydrophobic interactions. acs.org
The kinetics of adsorption for cationic surfactants on surfaces like silica often follow complex models, but the process is generally understood to be controlled by diffusion and the subsequent rate of rearrangement at the interface. nih.gov The initial adsorption is typically rapid, driven by the strong electrostatic forces, followed by a slower process of aggregate formation and stabilization on the surface. nih.gov
Micellization Thermodynamics and Critical Micelle Concentration (CMC) Determinations
For ionic surfactants like oleamidopropyl dimethylamine lactate, the CMC is influenced by factors such as the length of the hydrophobic tail, temperature, and the concentration of counterions (in this case, lactate) and any other electrolytes in the solution. wikipedia.orgsapub.org Generally, a longer hydrophobic tail leads to a lower CMC because the driving force for aggregation is stronger. sapub.org
The thermodynamics of micellization can be described by the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of the process. core.ac.uktainstruments.com The Gibbs free energy of micellization is typically negative, indicating a spontaneous process. rsc.org It is related to the CMC by the equation:
ΔG°mic ≈ RT ln(CMC)
where R is the gas constant and T is the absolute temperature. The enthalpy of micellization for many ionic surfactants is often small and can be endothermic, while the entropy change is large and positive, confirming that the process is entropy-driven. core.ac.ukrsc.org
A data table for alkyl-trimethyl-ammonium bromides, which are structurally related cationic surfactants, illustrates the thermodynamic principles.
Table 1: Illustrative Thermodynamic Parameters of Micellization for Cationic Surfactants
| Surfactant (Alkyl Chain Length) | CMC at 298 K (mM) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) |
|---|---|---|---|---|
| Dodecyl (C12) | 15.1 | -21.8 | -1.5 | 20.3 |
| Tetradecyl (C14) | 3.8 | -26.4 | -5.9 | 20.5 |
Note: This data is for a homologous series of alkyl-trimethyl-ammonium bromide surfactants and serves to illustrate general trends in micellization thermodynamics. Data was compiled from various sources for illustrative purposes. tainstruments.com
Mechanisms of Emulsion and Dispersion Formation and Stability
This compound functions as a cationic emulsifier, adept at forming and stabilizing oil-in-water (O/W) emulsions. mdpi.com Its amphiphilic structure is key to this function; the molecule adsorbs at the oil-water interface, orienting its lipophilic oleamido-propyl tail into the oil phase and its hydrophilic cationic headgroup into the aqueous phase. researchgate.net This adsorption lowers the interfacial tension between the oil and water phases, which facilitates the formation of smaller droplets and reduces the energy required to create the emulsion. mdpi.com
The stability of the resulting emulsion is conferred by two primary mechanisms:
Electrostatic Repulsion: The positively charged headgroups form a layer at the surface of the oil droplets. This creates an electrical double layer that results in a repulsive force between the droplets, preventing them from approaching each other and coalescing. nih.govijcce.ac.ir
Steric Hindrance: The bulky structure of the adsorbed surfactant molecules provides a physical barrier that also hinders droplet aggregation. nih.govnih.gov
In dispersions of solid particles in a liquid, this compound acts as a dispersing agent by adsorbing onto the surface of the particles. For negatively charged particles, this adsorption neutralizes the surface charge and can prevent agglomeration, leading to a stable, homogenous dispersion. researchgate.net
Interaction with Charged Surfaces and Model Systems
Electrostatic Interactions with Polymeric Substrates and Charged Particles
The defining characteristic of this compound in its interactions with surfaces is its positive charge. This leads to strong electrostatic attraction with negatively charged substrates, such as certain anionic polymers, silica, and natural fibers like hair and cotton. google.comgoogle.com When introduced to a system containing these materials, the cationic surfactant molecules will adsorb onto the surface, a process driven by the favorable ionic interaction. google.com
This adsorption can lead to several effects:
Surface Charge Neutralization: At a certain concentration, the adsorbed cationic surfactant can neutralize the inherent negative charge of the substrate.
Charge Reversal: As the surfactant concentration increases beyond the point of neutralization, a second layer of surfactant may adsorb with the hydrophobic tails associating with the first layer, exposing the cationic headgroups to the solution. This results in the surface acquiring a net positive charge. ijcce.ac.ir
This interaction is fundamental to its use in personal care products. For example, hair surfaces are typically negatively charged, and the adsorption of a cationic surfactant like this compound reduces static and imparts a smooth feel by creating a lubricating layer. scribd.com The interaction with anionic polymeric rheology modifiers is also significant, as it can lead to the formation of complexes that alter the viscosity and stability of a formulation. google.com
Flocculation and Coagulation Mechanisms in Suspension Systems
In suspensions of negatively charged particles, this compound can function as a flocculant or coagulant, depending on its concentration and the system's conditions. ijcce.ac.ir
The mechanisms involved are:
Charge Neutralization Coagulation: As the cationic surfactant is added to a suspension of negatively charged particles, it adsorbs onto their surfaces and neutralizes the charge. This reduces the electrostatic repulsion between particles, allowing the attractive van der Waals forces to dominate, which causes the particles to aggregate and settle. This process is known as coagulation. ijcce.ac.ir
Bridging Flocculation: At very low concentrations, a single surfactant molecule may be able to adsorb onto two or more separate particles simultaneously. This forms a "bridge" between the particles, linking them together into larger aggregates called flocs. These flocs can then settle out of the suspension.
It is important to note that at higher concentrations, after charge reversal has occurred, the surfactant can act as a dispersant again. The now positively charged particles will repel each other, leading to the restabilization of the suspension. ijcce.ac.ir This dual behavior makes precise control of concentration critical in applications requiring flocculation or coagulation.
Influence on Biofilm Formation and Microbial Adhesion on Non-Living Surfaces (Fundamental Mechanisms)
This compound, a salt formed from the neutralization of oleamidopropyl dimethylamine with lactic acid, functions as a cationic surfactant. Its influence on biofilm formation and microbial adhesion to non-living surfaces is primarily attributed to the physicochemical properties inherent to cationic surfactants and their interactions with microbial cells and the surrounding environment. While direct mechanistic studies on this compound are not extensively documented in publicly available research, the fundamental mechanisms can be inferred from the well-established behavior of cationic surfactants, particularly quaternary ammonium (B1175870) compounds (QACs) and amidoamines, in microbial systems. mdpi.comnih.govcosmileeurope.eu
The anti-biofilm activity of these molecules generally involves a multi-faceted approach that disrupts several key stages of biofilm development, from initial attachment to maturation. researchgate.net The primary mechanisms include electrostatic and hydrophobic interactions with bacterial cells, disruption of cell membrane integrity, and interference with the extracellular polymeric substance (EPS) matrix.
At a fundamental level, the process begins with the surfactant molecules adsorbing to a non-living surface, altering its properties. Subsequently, interactions with approaching microbial cells can prevent their initial, reversible attachment, a critical first step in biofilm formation. For cells that do manage to attach, the surfactant can interfere with the transition to irreversible attachment and subsequent microcolony formation.
The core mechanisms are detailed below:
Electrostatic and Hydrophobic Interactions with Bacterial Cell Surfaces:
Bacterial cell surfaces are typically net-negative at physiological pH due to the presence of components like teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. biorxiv.org this compound, being a cationic surfactant, possesses a positively charged hydrophilic head group. mdpi.comcosmileeurope.eu This positive charge facilitates a strong electrostatic attraction to the negatively charged bacterial cell envelope. mdpi.commdpi.com
This initial electrostatic binding is a critical step that concentrates the surfactant molecules at the cell surface. mdpi.com Following this, the hydrophobic oleyl group (derived from oleic acid) of the surfactant can interact with and penetrate the lipid components of the bacterial cell membrane. mdpi.commdpi.com This dual interaction disrupts the highly organized structure of the cell membrane, leading to a cascade of detrimental effects.
Disruption of Bacterial Cell Membrane Integrity:
The primary mechanism of antimicrobial action for most cationic surfactants is the compromising of the bacterial cytoplasmic membrane. nih.govdntb.gov.ua After adsorbing to the cell surface, the hydrophobic tails penetrate the lipid bilayer. nih.gov This insertion disrupts the packing of the membrane phospholipids, leading to:
Increased Membrane Permeability: The disruption creates pores or areas of disorganization in the membrane, causing the leakage of essential intracellular components such as potassium ions (K+), nucleotides, and amino acids. mdpi.comnih.gov
Loss of Membrane Potential: The cytoplasmic membrane maintains a crucial electrochemical gradient (proton motive force) that is vital for ATP synthesis, nutrient transport, and motility. The influx and efflux of ions caused by the surfactant dissipates this gradient, effectively crippling cellular metabolism. dntb.gov.ua
Cell Lysis: In high enough concentrations, the extensive damage to the membrane can lead to a complete loss of structural integrity and subsequent cell death (lysis). nih.gov
This membrane-active mechanism is effective against both planktonic (free-floating) cells, preventing them from initiating biofilm formation, and sessile cells already within a biofilm matrix. nih.gov
Interference with Initial Adhesion and EPS Matrix:
Biofilm formation begins with the adhesion of planktonic bacteria to a surface. nih.gov Cationic surfactants like this compound can interfere with this process in several ways:
Surface Modification: By adsorbing to non-living surfaces, the surfactant can alter the surface charge and hydrophobicity, creating a less favorable environment for bacterial attachment. researchgate.net
Steric Hindrance: The presence of surfactant molecules on the bacterial cell surface can create a physical barrier (steric hindrance) that prevents the cell from making direct contact with the substrate or with other cells, thereby inhibiting aggregation and microcolony formation. nih.gov
Disruption of the EPS Matrix: The extracellular polymeric substance (EPS) matrix is the "glue" that holds biofilms together, providing structural stability and protection. It is primarily composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA). nih.gov Cationic surfactants can electrostatically interact with the negatively charged components of the EPS, such as eDNA and certain polysaccharides. researchgate.net This interaction can disrupt the integrity of the matrix, potentially leading to the dispersal of the biofilm and increased susceptibility of the embedded bacteria to antimicrobial agents. researchgate.net
The table below summarizes the general findings on the antimicrobial and anti-adhesion activity of cationic surfactants, which provides a basis for understanding the potential efficacy of this compound.
| Parameter | Organism Type | Observed Effect of Cationic Surfactants | Underlying Mechanism |
| Planktonic Cell Viability | Gram-positive & Gram-negative Bacteria | High bactericidal efficacy | Disruption of cell membrane integrity, leakage of intracellular contents. mdpi.comnih.gov |
| Initial Bacterial Adhesion | Various Bacteria | Inhibition of attachment to surfaces like polystyrene and glass. nih.govresearchgate.net | Electrostatic repulsion, steric hindrance, modification of surface properties. nih.govresearchgate.net |
| Mature Biofilm Eradication | Various Bacteria (e.g., S. aureus, P. aeruginosa) | Disruption of the biofilm structure and killing of embedded cells. nih.govresearchgate.net | Electrostatic interaction with and disruption of the EPS matrix; penetration and killing of sessile cells. researchgate.net |
| Fungal Biofilms | Yeasts (e.g., C. albicans) | Inhibition of biofilm formation and eradication of existing biofilms. nih.gov | Induction of oxidative stress, increased membrane permeability. nih.gov |
These fundamental mechanisms highlight the potential of this compound as an agent that can interfere with microbial colonization on non-living surfaces. Its action is not merely biocidal but also preventative, targeting the initial and crucial stages of biofilm formation.
Structure Activity Relationship Sar Studies and Computational Modeling
Elucidation of Structure-Function Correlations
The performance of oleamidopropyl dimethylamine (B145610) lactate (B86563) as a surfactant is a direct consequence of its molecular components. The interplay between the hydrophobic tail and the hydrophilic headgroup governs its behavior at interfaces and in solution.
The long oleyl group (derived from oleic acid, an 18-carbon chain with one cis-double bond) is the primary hydrophobic component of oleamidopropyl dimethylamine lactate. The length and nature of this alkyl chain are critical determinants of its interfacial properties.
Longer alkyl chains generally lead to greater surface activity. nih.gov This is because a larger hydrophobic tail provides a stronger driving force for the molecule to adsorb at interfaces, such as the air-water or oil-water interface, to minimize contact with the aqueous phase. Studies on various surfactants have shown that increasing the alkyl chain length makes the surfactant more effective at reducing interfacial tension, especially at low concentrations. epfl.ch This increased efficiency means that less surfactant is required to achieve a significant reduction in surface tension. epfl.ch The augmentation in alkyl chain length enhances the interaction between the surfactant and other hydrophobic molecules. nih.gov In organo-layered double hydroxide (B78521) (organo-LDH) composites, for instance, it has been observed that when the number of carbon atoms in the surfactant's alkyl chain exceeds 12, the intercalation of polymer chains is favored. researchgate.net
The presence of the double bond in the oleyl chain introduces a "kink," which affects the packing of the surfactant molecules at interfaces and in micelles. This branching can disrupt the crystalline packing that might occur with saturated, linear alkyl chains, potentially influencing the fluidity and stability of the assembled surfactant structures.
Table 1: Effect of Alkyl Chain Length on Surfactant Properties
| Property | Effect of Increasing Alkyl Chain Length | Rationale |
| Surface Activity | Increases | Stronger hydrophobic driving force for interfacial adsorption. nih.gov |
| Interfacial Tension Reduction | More effective, especially at low concentrations | Greater reduction in the free energy of the interface. epfl.ch |
| Critical Micelle Concentration (CMC) | Decreases | Increased hydrophobicity favors aggregation at lower concentrations. |
| Binding Strength | Increases | Enhanced hydrophobic interactions with surfaces or other molecules. nih.gov |
The hydrophilic portion of the molecule consists of the tertiary dimethylamine group, which is protonated, and the associated lactate counterion. This cationic headgroup is fundamental to the surfactant's colloidal behavior.
The lactate anion serves as the counterion to the protonated amine. The nature of the counterion can significantly influence the surfactant's properties. rug.nl Lactate, being an alpha-hydroxy acid, is relatively small and hydrophilic. The binding of counterions to the micellar surface reduces the electrostatic repulsion between the headgroups, thereby facilitating micellization. rug.nl The degree of counterion binding affects the critical micelle concentration (CMC) and the shape and size of the resulting micelles. rug.nl
The physicochemical performance of an ionic surfactant like this compound is highly dependent on its counterion. nih.gov Exchanging the lactate for a different counterion can significantly alter its solubility, aggregation behavior, and interaction with surfaces.
Studies on various ionic surfactants have demonstrated that counterion properties such as size, hydrophobicity, and hydration energy play a crucial role. rug.nl
Hydrophobicity: More hydrophobic counterions can penetrate the micellar core, reducing the effective headgroup repulsion and lowering the CMC. rug.nl
Size (Hydrated Radius): Smaller, more strongly hydrated counterions (like chloride) bind less effectively to the micelle surface compared to larger, less hydrated ions (like bromide or iodide). rug.nl This leads to a higher CMC and a lower degree of counterion binding.
Hydrogen Bonding: The ability of the counterion to form hydrogen bonds can impact solubility and aggregation. nih.gov
For example, replacing lactate with a more hydrophobic counterion like salicylate (B1505791) could lead to the formation of wormlike micelles and a significant increase in viscosity. Conversely, exchanging it for a simple halide like chloride might increase the CMC and alter its adsorption characteristics. The properties of the resulting salt are highly dependent on the nature of the counterion. nih.gov
Table 2: Predicted Effects of Counterion Exchange on Amidoamine Surfactant Properties
| Counterion Property | Example | Predicted Effect on CMC | Predicted Effect on Micelle Structure |
| Increased Hydrophobicity | Benzoate, Salicylate | Decrease | May promote growth to larger, non-spherical micelles (e.g., wormlike). rug.nl |
| Increased Hydrated Radius | Iodide > Bromide > Chloride | Decrease | Less repulsion between headgroups allows for tighter packing. rug.nl |
| Valency | Sulfate (B86663) (divalent) | Significant Decrease | Stronger electrostatic attraction and binding to the micellar surface. |
Advanced Computational Chemistry and Molecular Dynamics Simulations
To gain deeper, molecular-level insights into the behavior of this compound, researchers employ advanced computational techniques. These methods complement experimental studies by providing detailed information on electronic structures and dynamic processes.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. uni-stuttgart.denih.gov For surfactants like this compound, DFT can be used to calculate a variety of molecular properties that correlate with reactivity and interaction potential. mdpi.com
Key parameters derived from DFT calculations include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are related to the molecule's ability to donate or accept electrons. A high HOMO energy suggests a good electron-donating capability, while a low LUMO energy indicates a good electron-accepting ability. mdpi.com
Energy Gap (ΔE = ELUMO – EHOMO): A small energy gap generally implies higher chemical reactivity. mdpi.com
Electrostatic Potential (ESP): DFT can generate maps of the electrostatic potential on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. rsc.orgrsc.org This is crucial for understanding how the surfactant will interact with other molecules, ions, and surfaces.
By analyzing the electronic properties of the amide group, the amine headgroup, and the alkyl chain, DFT provides a fundamental understanding of the sites and strengths of potential interactions. rsc.orgmdpi.com
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of a molecular system. nih.gov MD simulations can model the movement and interactions of individual surfactant and solvent molecules, providing a dynamic picture of processes like interfacial adsorption and micelle formation. rsc.orgresearchgate.net
In the context of this compound, MD simulations can be used to:
Simulate Adsorption at Interfaces: Model the arrangement, orientation, and packing of surfactant molecules at an oil-water or air-water interface. rsc.orgrsc.org
Predict Interfacial Tension: Calculate the reduction in interfacial tension caused by surfactant adsorption, which can be compared with experimental results. rsc.orgnih.gov
Analyze Micelle Formation and Structure: Observe the spontaneous aggregation of surfactant monomers into micelles in solution and analyze the structure, size, shape, and dynamics of these aggregates.
Study Interactions: Investigate the specific interactions between the surfactant's headgroup and counterions, as well as between the hydrophobic tail and oil molecules. researchgate.net
MD simulations have shown that the configuration of cationic surfactants at an interface is often nearly linear, and these simulations can elucidate the role of different molecular components in achieving stable interfacial layers. rsc.org These computational approaches provide invaluable insights that connect the molecular structure of surfactants to their macroscopic properties and performance. rsc.orgresearchgate.net
Predictive Modeling of Molecular Interactions with Model Biological Systems (non-human)
The interaction of chemical compounds with biological systems is a complex phenomenon governed by a multitude of molecular events. For surfactants like this compound, predicting these interactions is crucial for understanding their behavior in various applications, from industrial processes to personal care products. Computational modeling, encompassing techniques such as molecular dynamics (MD) simulations and Quantitative Structure-Activity Relationship (QSAR) models, provides a powerful, non-human alternative to traditional testing methods for forecasting these interactions. These in silico approaches offer insights into the molecular mechanisms that drive the activity of surfactants at a granular level.
Molecular dynamics simulations, for instance, can model the dynamic behavior of this compound at the interface of a model biological system, such as a lipid bilayer, which serves as a proxy for cell membranes. mdpi.comnih.gov These simulations track the movements and interactions of each atom in the system over time, governed by a set of equations known as a force field. mdpi.com This allows for the visualization and analysis of how the surfactant orients itself and perturbs the membrane structure. Key parameters that can be extracted from such simulations include the area per lipid, membrane thickness, and the order of lipid acyl chains, all of which indicate the extent of the surfactant's effect on membrane integrity. nih.gov
On the other hand, QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. nih.gov For cationic surfactants, QSAR models have been developed to predict endpoints like skin irritation or aquatic toxicity. These models utilize molecular descriptors—numerical values that encode the physicochemical properties of a molecule—to make predictions. nih.gov For this compound, relevant descriptors would include its hydrophobicity (logP), molecular volume, and critical micelle concentration (CMC), which relates to its tendency to self-assemble. nih.gov By correlating these descriptors with known activity data for a series of related compounds, a predictive model can be constructed.
Detailed Research Findings
While specific predictive modeling studies exclusively focused on this compound are not abundant in publicly accessible literature, the principles can be illustrated through research on similar cationic surfactants and amidoamines.
Molecular Dynamics (MD) Simulations:
MD simulations are instrumental in elucidating the initial stages of surfactant-membrane interaction. For a molecule like oleamidopropyl dimethylamine, which possesses a long hydrophobic oleyl tail and a hydrophilic dimethylamine head group, simulations would likely show the hydrophobic tail inserting into the lipid core of a model membrane. nih.gov The cationic head group would remain at the water-lipid interface, interacting with the phosphate (B84403) groups of the lipids. This insertion can disrupt the ordered packing of the lipid tails, leading to increased membrane fluidity or, at higher concentrations, the formation of pores or even complete membrane solubilization into mixed micelles.
Interactive Data Table: Key Parameters in MD Simulation of Surfactant-Lipid Bilayer Interaction
| Parameter | Description | Predicted Effect of this compound | Rationale |
| Area per Lipid (APL) | The average area occupied by a single lipid molecule in the plane of the membrane. | Increase | The bulky hydrophobic tail of the surfactant inserts into the bilayer, pushing the lipid molecules apart. |
| Bilayer Thickness | The distance between the headgroups of the two lipid leaflets. | Decrease | Insertion of the surfactant can cause disorder in the lipid tails, leading to a more compressed and thinner bilayer. |
| Acyl Chain Order Parameter (SCD) | A measure of the conformational order of the lipid hydrocarbon tails. A value of 1 indicates a perfectly ordered all-trans chain, while 0 indicates complete disorder. | Decrease | The presence of the surfactant disrupts the tight packing of the lipid tails, increasing their motional freedom and decreasing order. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Peaks between surfactant's N+ and lipid phosphate O- | Indicates strong electrostatic attraction and interaction between the cationic headgroup and the anionic parts of the lipid headgroups. |
| Mean Squared Displacement (MSD) | Measures the average distance a particle travels over time. Used to calculate the lateral diffusion coefficient of lipids. | Increase | By disrupting lipid packing, the surfactant can increase the lateral mobility of the lipid molecules within the membrane. |
Quantitative Structure-Activity Relationship (QSAR) Models:
QSAR models provide a statistical framework for prediction without the computational expense of full MD simulations. For a cationic surfactant like this compound, QSAR models could be developed to predict its potential for skin or eye irritation, or its ecotoxicity in non-human aquatic systems. nih.govsci-hub.se These models rely on calculating a set of molecular descriptors that capture the essential structural and physicochemical features of the molecule.
A QSAR model for the irritation potential of cationic surfactants found that the octanol/water partition coefficient (logP), molecular volume, and the critical micelle concentration (CMC) were significant predictors. nih.gov A high logP value, indicative of high hydrophobicity, often correlates with greater membrane interaction and potential for irritation. The molecular volume is related to the size of the molecule, which can influence its ability to penetrate and disrupt biological barriers. The CMC is a measure of surfactant activity; a lower CMC indicates that the surfactant forms micelles at lower concentrations, which can be a factor in its interaction with biological surfaces.
Interactive Data Table: Relevant Physicochemical Descriptors for QSAR Modeling of Oleamidopropyl Dimethylamine
| Descriptor | Definition | Estimated Value for Oleamidopropyl Dimethylamine | Significance in Predictive Modeling |
| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | 366.6 g/mol nih.gov | Influences molecular volume and diffusion characteristics. |
| logP (Octanol/Water Partition Coefficient) | A measure of a compound's hydrophobicity. | ~7.3 - 7.4 (Estimated) thegoodscentscompany.com | High values suggest strong partitioning into lipid membranes, a key step in many biological interactions. Correlates with skin permeability and irritation potential. nih.govnih.gov |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | 41.5 Ų (Estimated) | Relates to hydrogen bonding potential and permeability across biological membranes. |
| Number of Rotatable Bonds | The count of bonds that allow free rotation around them. | 20 (Estimated) | Indicates molecular flexibility, which can be important for binding to biological targets or inserting into membranes. |
| pKa (Acid Dissociation Constant) | A measure of the acidity of a molecule's ionizable groups. The tertiary amine group is basic. | ~9-10 (Estimated for tertiary amine) | Determines the charge state of the molecule at a given pH. At physiological pH, the amine is protonated, making the molecule cationic and enhancing its interaction with negatively charged biological surfaces. |
| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to form micelles in a solution. | Not directly reported, but expected to be low for a C18 tail surfactant. | A low CMC is indicative of high surfactant activity and can be a parameter in models for irritation or biological effect. nih.gov |
These computational approaches, by providing a detailed, molecule-level view, are invaluable for building a predictive understanding of how this compound interacts with non-human biological systems, guiding formulation development and safety assessments without the need for animal testing.
An examination of the environmental journey of this compound, a cationic surfactant utilized in personal care products, reveals a compound subject to biodegradation and possessing notable ecotoxicological properties. In aqueous environments, this substance exists as the oleamidopropyl dimethylamine cation and the lactate anion. The environmental characteristics are primarily dictated by the cation, as lactate is a naturally occurring and readily biodegradable organic acid. This article explores the environmental fate, biodegradation pathways, and non-human ecotoxicological research associated with this compound.
Future Directions and Emerging Research Avenues
Integration with Nanotechnology for Novel Functional Materials (non-medical, non-human)
The inherent self-assembling properties of amidoamine-based surfactants like Oleamidopropyl Dimethylamine (B145610) Lactate (B86563) are being explored for the creation of novel functional materials at the nanoscale. In non-medical and non-human contexts, this research opens avenues for advanced coatings, smart materials, and environmental remediation technologies. The amidoamine structure is particularly suited for building hydrogels and other polymeric materials. nih.govmaterials-science.info
Researchers are investigating how to control the self-assembly of these molecules to form specific nanostructures, such as micelles, vesicles, or lamellar phases, which can act as templates or functional components in new materials. For instance, poly(amidoamine)s (PAAs) can be engineered into hydrogel films. nih.govmaterials-science.info These materials can be designed to respond to external stimuli like pH, temperature, or light, leading to "smart" materials with applications in sensors or controlled-release systems for agricultural applications. The integration of amidoamines with nanotechnology may yield materials with enhanced properties for applications like improved pesticide delivery, minimizing environmental loss. acs.org
Key research areas include:
Stimuli-Responsive Polymers: Developing materials that change their properties in response to environmental triggers.
Advanced Coatings: Creating surface coatings with tailored functionalities, such as self-cleaning or anti-fouling properties for marine applications.
Environmental Remediation: Designing nanomaterials that can encapsulate and remove pollutants from water or soil.
Advanced In-Situ Spectroscopic Probes for Real-Time Mechanistic Studies
Understanding the behavior of Oleamidopropyl Dimethylamine Lactate at interfaces is crucial for optimizing its performance. Advanced in-situ spectroscopic techniques are critical for providing a molecular-level understanding of adsorption, aggregation, and film formation in real-time. columbia.educolumbia.edu Techniques such as fluorescence, electron spin resonance (ESR), and Raman spectroscopy are being adapted to study the conformation and aggregation of surfactant molecules at solid-liquid interfaces. columbia.educolumbia.edu
Surface-sensitive vibrational spectroscopy, for example, is a powerful tool for measuring molecular organization at interfaces. chemrxiv.org However, researchers must account for phenomena like vibrational coupling between surfactant molecules, which can affect signal interpretation. chemrxiv.org By using these advanced probes, scientists can gain detailed insights into how factors like concentration, pH, and temperature influence the structure of the adsorbed layer of this compound. This knowledge is invaluable for controlling properties like wetting, dispersion, and corrosion inhibition in industrial processes. columbia.edursc.org
| Spectroscopic Technique | Information Gained | Application to this compound Studies | Source |
|---|---|---|---|
| Fluorescence Spectroscopy | Monitors changes in the polarity of the microenvironment and the formation of aggregates (micelles). | Determining the critical micelle concentration (CMC) and probing the interior of surfactant aggregates. | columbia.edu |
| Electron Spin Resonance (ESR) | Provides information on the mobility and orientation of molecules within an adsorbed layer. | Studying the conformation and dynamics of the oleamidopropyl chain at an interface. | columbia.edu |
| Surface-Enhanced Raman Spectroscopy (SERS) | Offers high sensitivity for detecting and identifying molecules adsorbed on metal surfaces. | Investigating the interaction mechanism of the surfactant with metal surfaces for corrosion inhibition. | rsc.org |
| Infrared Reflection-Absorption Spectroscopy (IRRAS) | Characterizes the orientation and packing of molecules in thin films at interfaces. | Analyzing the structure of self-assembled monolayers of the surfactant. | chemrxiv.org |
Development of Bio-Inspired Materials and Processes Utilizing Amidoamine Structures
Nature provides a rich source of inspiration for designing new materials with remarkable properties. osti.govyoutube.com The amidoamine structure, a key component of this compound, is being utilized in the development of bio-inspired materials. This field, which includes biomimetics and biomineralization, aims to replicate the hierarchical and functional structures found in biological systems. nih.gov
A significant area of research is the creation of self-healing polymers. nih.govresearchgate.net Inspired by biological repair mechanisms, these materials can autonomously mend damage. researchgate.net The amine and amide groups within amidoamine structures can participate in reversible bonding, such as hydrogen bonding, which is crucial for creating self-healing networks. nih.gov For instance, self-healing coatings have been developed using microcapsules containing an imidoamine curing agent that are released upon damage, prolonging the material's lifespan. researchgate.net Poly(amidoamine)s have also been used to create hydrogels that mimic the natural extracellular matrix. nih.gov These bio-inspired approaches could lead to more durable and sustainable materials for a variety of non-medical applications, such as advanced coatings and composites. nih.govgoogle.com
Collaborative Research Initiatives in Sustainable and Interfacial Chemistry
The push towards a greener and more sustainable chemical industry is driving collaborative research efforts focused on surfactants like this compound. rsc.org These initiatives bring together academic and industrial partners to tackle challenges related to biodegradability, sourcing of raw materials, and environmental impact. rsc.org The focus is on applying the principles of green chemistry to develop surfactants from renewable feedstocks and to design processes that minimize waste and energy consumption. rsc.orgrudn.ru
Interfacial chemistry is a key focus area, as the performance of surfactants is dictated by their behavior at interfaces. columbia.eduresearchgate.net Collaborative projects are underway to gain a deeper understanding of the interactions between surfactants and various surfaces, which is essential for applications ranging from crop protection to industrial cleaning. acs.orgcolumbia.edu By fostering interdisciplinary collaboration, these initiatives aim to accelerate the development of the next generation of high-performance, sustainable surfactants. uq.edu.au
Predictive Modeling of Complex Systems Incorporating this compound
Computational modeling has become an indispensable tool in chemical research, allowing scientists to simulate and predict the behavior of complex molecular systems. cuny.edu For this compound, molecular dynamics (MD) and other simulation techniques are being used to study its self-assembly and interaction with other components in a formulation. frontiersin.orgnih.gov
These models can provide insights at an atomistic or coarse-grained level into processes like micelle formation, the transition between different aggregate shapes (e.g., spherical to wormlike micelles), and the influence of additives. frontiersin.org166.62.7 By simulating the underlying molecular interactions, researchers can predict how changes in the surfactant's structure or the formulation's composition will affect macroscopic properties. 166.62.7mdpi.com This predictive capability accelerates the design and optimization of new products, reducing the need for extensive trial-and-error experimentation. frontiersin.org For example, simulations can help determine the optimal conditions (like concentration or pH) to achieve desired properties in a surfactant system. frontiersin.org
Q & A
Basic Research Questions
Q. How can Oleamidopropyl dimethylamine lactate be synthesized, and what methods validate its structural integrity?
- Methodology : Synthesis involves neutralizing the tertiary amine group of oleamidopropyl dimethylamine with lactic acid to form the lactate salt . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy for proton environment analysis, mass spectrometry (MS) for molecular weight verification, and Fourier-transform infrared (FTIR) spectroscopy to identify functional groups (e.g., amide bonds at ~1650 cm⁻¹) .
Q. What analytical techniques are suitable for characterizing its physicochemical properties?
- Approach :
- Density and refractive index : Use a pycnometer and refractometer .
- Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition points.
- Surface activity : Critical micelle concentration (CMC) determination via conductivity or surface tension measurements .
Q. How does fatty acid chain length influence allergenic reactivity in related surfactants?
- Experimental Design : Compare patch test results (e.g., 0.1–1.0% aqueous solutions) of surfactants with varying chain lengths (e.g., lauramidopropyl [C12], oleamidopropyl [C18:1], stearamidopropyl [C18]) . Data from 13 patients showed higher reactivity for oleamidopropyl dimethylamine (11/13 reactions) vs. stearamidopropyl (2/13), suggesting unsaturation (oleic acid) or contamination impacts sensitization .
Advanced Research Questions
Q. How can contradictions in sensitization rates across studies be systematically resolved?
- Data Analysis Framework :
- Variable control : Standardize test concentrations (e.g., 0.1% aqueous for patch tests ), subject demographics, and exclusion criteria for pre-existing sensitivities.
- Contaminant screening : Use gas chromatography (GC) to detect residual oleic acid or dimethylaminopropylamine in batches, which may inflate reactivity .
- Meta-analysis : Pool data from independent studies to identify confounding factors (e.g., formulation type, exposure duration) .
Q. What experimental protocols optimize the assessment of allergenicity in in vivo models?
- Protocol Design :
- Patch testing : Apply semi-open patches with 0.1–1.0% this compound on human subjects, using occlusion for 48 hours and readings at 72–96 hours .
- Blinding : Double-blind studies to reduce bias, with control groups exposed to saline or inert surfactants .
- Dose-response analysis : Test concentrations from 0.05% to 0.3% to establish thresholds for stay-on products (e.g., lotions) .
Q. How can spectroscopic methods elucidate interactions between this compound and biological matrices?
- Advanced Techniques :
- Metabolomic profiling : Use ¹H-MRS to track metabolites (e.g., lactate, dimethylamine) in plasma or tissue samples exposed to the compound, identifying biomarkers of irritation .
- Molecular dynamics simulations : Model surfactant-lipid bilayer interactions to predict membrane disruption or adsorption behavior .
Methodological Guidance for Data Interpretation
Q. What statistical models are effective for analyzing patch test data with co-reactivity patterns?
- Models :
- Partial least squares discriminant analysis (PLS-DA) : To distinguish reactive vs. non-reactive groups based on metabolite profiles .
- Logistic regression : Correlate chain length, concentration, and co-surfactants (e.g., cocamidopropyl betaine) with sensitization rates .
Q. How can formulation stability be assessed under varying pH and temperature conditions?
- Stability Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
